4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its pyrazolyl and pyrimidinyl rings, along with ethylsulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl ring followed by the introduction of the pyrimidinyl ring. Key steps may include:
Formation of the Pyrazolyl Ring: This can be achieved through the reaction of hydrazine with ethyl acetoacetate in the presence of a suitable catalyst.
Introduction of the Pyrimidinyl Ring: The pyrazolyl intermediate is then reacted with a suitable pyrimidinyl precursor, such as ethyl cyanoacetate, under controlled conditions.
Functionalization with Ethylsulfonyl and Trifluoromethyl Groups: These groups are introduced through subsequent reactions involving ethylsulfonyl chloride and trifluoromethylating agents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The pyrimidinyl ring can be reduced to form pyrimidinyl derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution Reactions: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the ethylsulfonyl group.
Pyrimidinyl Derivatives: Formed through the reduction of the pyrimidinyl ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine: This compound shares the pyrazolyl ring but has a thiazolyl group instead of the pyrimidinyl ring.
Ethanone, 1-(1H-pyrazol-4-yl): This compound has a simpler structure with a pyrazolyl ring and a ketone group.
Properties
IUPAC Name |
4-(1-ethyl-5-methylpyrazol-4-yl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2S/c1-4-20-8(3)9(7-17-20)10-6-11(13(14,15)16)19-12(18-10)23(21,22)5-2/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMJSMFYVYTWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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